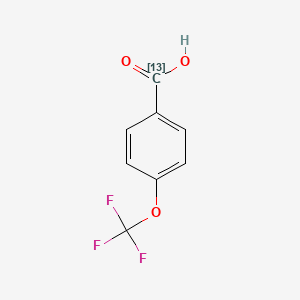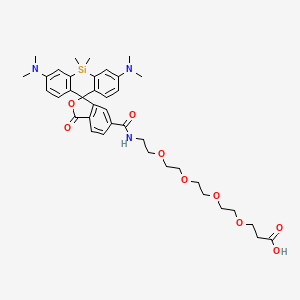
EGFR kinase inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EGFR kinase inhibitor 2 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Mutations in EGFR are often associated with various cancers, particularly non-small cell lung cancer (NSCLC). EGFR kinase inhibitors are thus crucial in targeted cancer therapy, aiming to block the aberrant signaling caused by these mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of EGFR kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
EGFR kinase inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and organometallic compounds.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity. These derivatives are often tested for improved efficacy and reduced toxicity .
Aplicaciones Científicas De Investigación
EGFR kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical trials to evaluate its efficacy as a targeted therapy for cancers with EGFR mutations.
Industry: Applied in the development of diagnostic tools and assays for detecting EGFR activity and mutations.
Mecanismo De Acción
EGFR kinase inhibitor 2 exerts its effects by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include the tyrosine kinase domain of EGFR, and the pathways involved are primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other EGFR kinase inhibitors such as gefitinib, erlotinib, and osimertinib. These compounds share a common mechanism of action but differ in their chemical structures and specificities for various EGFR mutations .
Uniqueness
EGFR kinase inhibitor 2 is unique in its ability to selectively inhibit specific EGFR mutations that are resistant to other inhibitors. This selectivity is achieved through structural modifications that enhance its binding affinity and specificity for the mutant forms of EGFR .
Propiedades
Fórmula molecular |
C39H40N6O5 |
|---|---|
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
N-[4-[[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]methyl]phenyl]-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C39H40N6O5/c1-48-34-23-33-32(22-35(34)50-19-7-16-44-17-20-49-21-18-44)37(42-26-41-33)40-24-27-12-14-30(15-13-27)43-38(46)36(28-8-3-2-4-9-28)45-25-29-10-5-6-11-31(29)39(45)47/h2-6,8-15,22-23,26,36H,7,16-21,24-25H2,1H3,(H,43,46)(H,40,41,42) |
Clave InChI |
NABZOYHCDFBNPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NCC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)N5CC6=CC=CC=C6C5=O)OCCCN7CCOCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)


![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)








